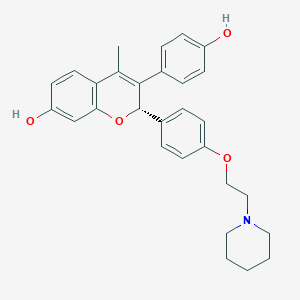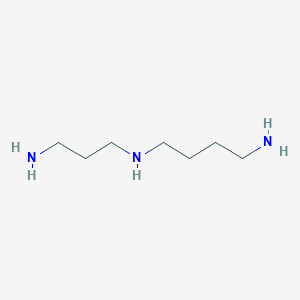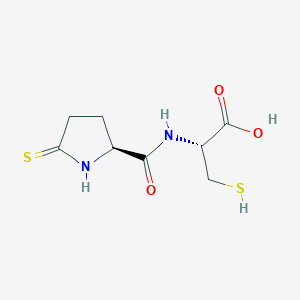
3-(二氟甲基)-1-甲基-1H-吡唑-4-羧酸乙酯
概述
描述
Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate (also known as EFMC) is an organic compound that is commonly used in scientific research and laboratory experiments. EFMC is a chiral compound, meaning it has two different forms of the same molecule, known as enantiomers. EFMC is a chiral auxiliary, meaning it is used in organic synthesis to control the stereochemistry of the reaction. EFMC is also used as a chiral catalyst, meaning it can promote chemical reactions without being consumed in the process.
科学研究应用
Late-Stage Difluoromethylation
Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate: is a valuable compound in the field of late-stage difluoromethylation. This process involves the introduction of a difluoromethyl group into complex molecules, which can significantly alter their chemical and biological properties . The compound serves as a versatile reagent for introducing the CF2H moiety into various substrates, enhancing their potential for pharmaceutical applications.
Hydrogen-Bond Donor Studies
The presence of the CF2H group in this compound makes it an excellent subject for studying hydrogen-bond donating abilities. Research has shown that compounds with a CF2H group are better hydrogen-bond donors than their methylated analogues . This property is crucial for understanding molecular interactions in biological systems.
Development of Novel Fungicides
This compound has been identified as a key building block for a new family of fungicides. Its structure allows for the inhibition of succinate ubiquinone oxidoreductase, an enzyme critical for the energy production in fungi. By targeting this enzyme, the compound can serve as a potential lead for developing effective fungicidal agents .
Fluorinated Building Blocks
The difluoromethyl group in Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate makes it a valuable fluorinated building block. Fluorine atoms can greatly influence the physical, chemical, and biological properties of molecules, making them more lipophilic and potentially increasing their metabolic stability .
Medicinal Chemistry
In medicinal chemistry, the introduction of fluorine atoms can improve the pharmacokinetic and pharmacodynamic profiles of drug candidatesEthyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate can be used to synthesize fluorinated analogs of medicinal compounds, potentially leading to drugs with better efficacy and reduced side effects .
Protein Labeling
The compound’s ability to introduce difluoromethyl groups selectively onto large biomolecules like proteins is of significant interest. This can be used for protein labeling, aiding in the study of protein function, interaction, and localization within biological systems .
Organic Synthesis
As a reagent, Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate is used in organic synthesis to introduce difluoromethyl groups into target molecules. This can lead to the creation of novel organic compounds with unique properties suitable for further chemical exploration .
Material Science
In material science, the introduction of fluorinated groups can alter the properties of materials, such as increasing resistance to solvents and chemicals. This compound could be used to synthesize materials with enhanced durability and stability .
作用机制
Target of Action
Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate is a chemical compound used commercially as an intermediate to several fungicides . The primary target of this compound is the enzyme succinate dehydrogenase (SDH) . SDH is a key enzyme in the mitochondrial respiratory chain, playing a crucial role in energy production within cells .
Mode of Action
The compound acts by inhibiting the activity of succinate dehydrogenase . This inhibition disrupts the normal function of the mitochondrial respiratory chain, leading to a decrease in energy production within the cell
Biochemical Pathways
The inhibition of succinate dehydrogenase affects the tricarboxylic acid (TCA) cycle , also known as the Krebs cycle . The TCA cycle is a central metabolic pathway involved in the production of ATP, the main energy currency of the cell. By inhibiting SDH, the compound disrupts the TCA cycle, leading to a decrease in ATP production and, consequently, a decrease in cellular energy levels .
Result of Action
The primary result of the compound’s action is the inhibition of fungal growth . By disrupting energy production within fungal cells, the compound effectively inhibits the growth and proliferation of these organisms . This makes it a valuable tool in the control of various fungal diseases.
Action Environment
The efficacy and stability of Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate can be influenced by various environmental factors These may include temperature, pH, and the presence of other substances that could interact with the compound.
属性
IUPAC Name |
ethyl 3-(difluoromethyl)-1-methylpyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2N2O2/c1-3-14-8(13)5-4-12(2)11-6(5)7(9)10/h4,7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRQQMVMIANXDKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1C(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00469916 | |
| Record name | Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00469916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate | |
CAS RN |
141573-95-7 | |
| Record name | 1H-Pyrazole-4-carboxylic acid, 3-(difluoromethyl)-1-methyl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141573-95-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-difluoromethyl-1-methyl-4-pyrazole carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141573957 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00469916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.598 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Q & A
Q1: Why is Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate considered an important building block in agrochemistry?
A1: Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate (DFMMP) serves as a key precursor for a new generation of fungicides []. This includes commercially available products like Sedaxane by Syngenta, Fluxapyroxad by BASF, and Bixafen by Bayer. These fungicides play a crucial role in protecting crops and ensuring food security.
Q2: What are the environmental advantages of the synthetic route for DFMMP developed by Solvay laboratories?
A2: The abstract highlights that the novel synthesis of DFMMP developed by Solvay laboratories is both cost-competitive and environmentally friendly []. This suggests that compared to previous methods, this route likely uses less hazardous reagents, produces less waste, and/or operates under milder reaction conditions. This contributes to a reduced environmental footprint for the production of this important fungicide building block.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



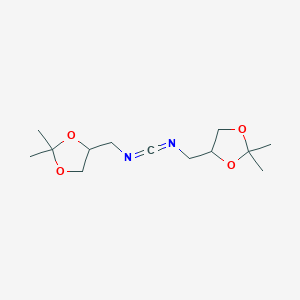



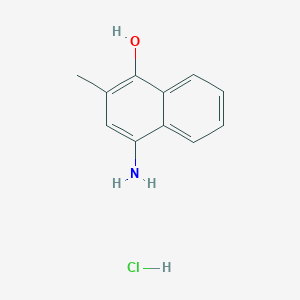
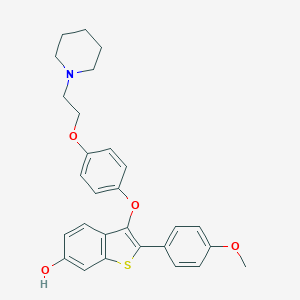
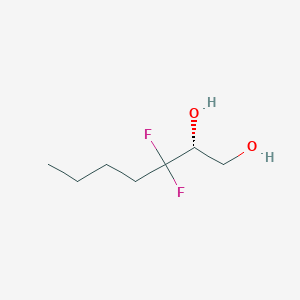
![N-(4-bromophenyl)sulfonyl-N'-[2-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfinyl]ethyl]methanimidamide](/img/structure/B129714.png)

